molecular formula C11H16O2 B14168351 (3Z)-3-(hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one CAS No. 15051-75-9

(3Z)-3-(hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B14168351
CAS No.: 15051-75-9
M. Wt: 180.24 g/mol
InChI Key: DFCLRLMPUDXMII-SREVYHEPSA-N
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Description

(3Z)-3-(hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is a complex organic compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, and industry. Its structure features a hydroxymethylidene group attached to a bicyclo[2.2.1]heptane ring system, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: The bicyclo[2.2.1]heptane ring system can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the hydroxymethylidene group: This step involves the addition of a hydroxymethylidene group to the bicyclic core, often through a formylation reaction using reagents such as formaldehyde and a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-(hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethylidene group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethylidene group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3Z)-3-(hydroxymethylidene)-1,7,7-trimethylbicyclo[22

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3Z)-3-(hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethylidene group can form hydrogen bonds and interact with various enzymes and receptors, leading to changes in their activity. These interactions can result in the modulation of biological processes, such as cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-3-(hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptane: Lacks the ketone group, resulting in different chemical properties.

    (3Z)-3-(hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol: Contains a hydroxyl group instead of a ketone group, affecting its reactivity.

Uniqueness

(3Z)-3-(hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is unique due to its combination of a bicyclic structure and a hydroxymethylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

15051-75-9

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

(3Z)-3-(hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C11H16O2/c1-10(2)8-4-5-11(10,3)9(13)7(8)6-12/h6,8,12H,4-5H2,1-3H3/b7-6-

InChI Key

DFCLRLMPUDXMII-SREVYHEPSA-N

Isomeric SMILES

CC1(C\2CCC1(C(=O)/C2=C\O)C)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2=CO)C)C

Origin of Product

United States

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